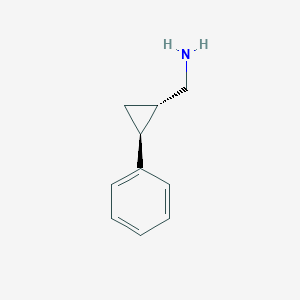
((1S,2S)-2-Phenylcyclopropyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((1S,2S)-2-Phenylcyclopropyl)methanamine is a chiral amine with a cyclopropyl ring substituted with a phenyl group and a methanamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((1S,2S)-2-Phenylcyclopropyl)methanamine typically involves the cyclopropanation of styrene derivatives followed by amination. One common method is the Simmons-Smith reaction, where a zinc-copper couple and diiodomethane are used to cyclopropanate styrene, forming 2-phenylcyclopropane. This intermediate is then subjected to amination using reagents such as lithium aluminum hydride (LiAlH4) or other amine sources under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, asymmetric synthesis techniques, such as chiral catalysts or chiral auxiliaries, can be employed to ensure the desired stereochemistry is achieved .
化学反応の分析
Types of Reactions
((1S,2S)-2-Phenylcyclopropyl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizers under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Acyl chlorides, isocyanates, or other electrophiles in the presence of a base or catalyst.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Amides, ureas, and other derivatives.
科学的研究の応用
((1S,2S)-2-Phenylcyclopropyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of chiral compounds and complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor for specialty chemicals
作用機序
The mechanism of action of ((1S,2S)-2-Phenylcyclopropyl)methanamine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The cyclopropyl ring and phenyl group contribute to its binding affinity and specificity. The amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their function and activity .
類似化合物との比較
Similar Compounds
(1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol: A compound with similar structural features but different functional groups, used in antimicrobial studies.
(1S,2S,4S)-bicyclo[2.2.1]hept-5-en-2-ylmethanamine: Another chiral amine with a different ring structure, used in studies of reaction pathways with epoxides.
Uniqueness
((1S,2S)-2-Phenylcyclopropyl)methanamine is unique due to its cyclopropyl ring, which imparts strain and reactivity, and its phenyl group, which enhances its binding interactions. These features make it a valuable compound in synthetic and medicinal chemistry .
生物活性
((1S,2S)-2-Phenylcyclopropyl)methanamine is a cyclopropylamine derivative notable for its potential biological activity, particularly as a monoamine oxidase (MAO) inhibitor and a selective agonist at the serotonin 2C (5-HT2C) receptor. This compound has garnered attention in medicinal chemistry due to its implications for treating mood disorders and other neuropsychiatric conditions.
Chemical Structure and Properties
- Molecular Formula : C10H12N
- Molecular Weight : Approximately 162.21 g/mol
- Structural Characteristics : The compound features a cyclopropyl ring fused to a phenyl group, contributing to its unique pharmacological profile.
The primary mechanism of action for this compound involves:
- Monoamine Oxidase Inhibition : By inhibiting MAO, the compound prevents the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine. This leads to increased availability of these neurotransmitters in the synaptic cleft, which can enhance mood and alleviate symptoms of anxiety and depression.
- 5-HT2C Receptor Agonism : The compound exhibits selective agonistic activity at the 5-HT2C receptor, which is linked to mood regulation and appetite control. This receptor's activation may influence Gq signaling pathways, promoting various intracellular responses without triggering β-arrestin recruitment .
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Monoamine Oxidase Inhibition | Enhances levels of serotonin, norepinephrine, and dopamine; potential antidepressant effects. |
| 5-HT2C Receptor Agonism | Selectively activates 5-HT2C receptors, potentially influencing mood and appetite regulation. |
Case Studies and Research Findings
- Antidepressant Potential : Initial studies indicated that this compound could serve as an effective treatment for depression by modulating neurotransmitter levels through MAO inhibition.
- Functional Selectivity : Research has shown that N-substituted derivatives of 2-phenylcyclopropylmethylamines exhibit functional selectivity at the 5-HT2C receptor. For instance, certain derivatives displayed high potency (EC50 values in the low nanomolar range) while maintaining selectivity over 5-HT2A and 5-HT2B receptors .
- Behavioral Studies : In animal models, compounds related to this compound have demonstrated antipsychotic-like effects, further supporting their therapeutic potential in treating mood disorders .
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Cyclopropylamine derivative | Monoamine oxidase inhibitor; 5-HT2C agonist |
| ((1R,2R)-2-Phenylcyclopropyl)methanamine | Cyclopropylamine derivative | Similar MAO inhibitory activity |
| (±)-Tranylcypromine | Cyclopropane derivative | Monoamine oxidase inhibitor |
| (1S,2S)-N-Methyl-(2-phenylcyclopropyl)methanamine | Cyclopropane with amine | Similar pharmacological properties |
特性
分子式 |
C10H13N |
|---|---|
分子量 |
147.22 g/mol |
IUPAC名 |
[(1S,2S)-2-phenylcyclopropyl]methanamine |
InChI |
InChI=1S/C10H13N/c11-7-9-6-10(9)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2/t9-,10-/m1/s1 |
InChIキー |
ATTLDOZXPZCOGK-NXEZZACHSA-N |
異性体SMILES |
C1[C@@H]([C@H]1C2=CC=CC=C2)CN |
正規SMILES |
C1C(C1C2=CC=CC=C2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















